molecular formula C7H5ClIN3 B1469527 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-62-1

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1469527
M. Wt: 293.49 g/mol
InChI Key: ZSWFSJYDYCROCL-UHFFFAOYSA-N
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Description

“2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 1152475-62-1 . It has a molecular weight of 293.49 and is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine . The InChI code for this compound is 1S/C6H3ClIN3/c7-6-10-2-4-5(11-6)3(8)1-9-4/h1-2,9H .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Antiviral Activity

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their antiviral activities. For instance, certain 4-substituted and 2,4-disubstituted derivatives demonstrated slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), though these activities were not significant enough to warrant further study (Saxena et al., 1988).

Inhibition of Xanthine Oxidase

N-methyl isomers of the compound were found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Among these isomers, the 7- and 1-methyl isomers showed notable inhibitory activity (Seela et al., 1984).

Derivatives and Reactivity

Research on pyrrolo[3,2-d]pyrimidines containing amino or sulfhydryl substituents at position 4 has been conducted. The presence of a nitrile group in the 7 position was found to increase the reactivity of chlorine in the compound (Britikova et al., 1977).

Palladium-Catalyzed Reactions

The palladium-catalyzed reaction of methyl 5-amino-4-chloro- or iodo-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine with arylacetylenes has been investigated, leading to the synthesis of new heterocyclic systems (Tumkevičius & Masevičius, 2004).

Antiproliferative and Antiviral Properties

4-substituted and 4,5-disubstituted derivatives of 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine have shown both antiproliferative and antiviral properties. Some derivatives inhibited cell growth in L1210 cells in vitro and were active against HCMV and HSV-1 (Pudlo et al., 1990).

Antibacterial Agents

Pyrrolo[3,2-d]pyrimidines have also been synthesized for potential use as antibacterial agents. Novel syntheses involving tetrazolo and triazolo systems attached to pyrrolo[2,3-d]pyrimidines have been reported for biological screening (Dave & Shah, 2002).

Potential Anti-Cancer Therapeutics

There has been a focus on N-5-substituted pyrrolo[3,2-d]pyrimidines as potential anti-cancer therapeutics. Structural and biological investigations suggest these compounds could act as DNA or RNA alkylators (Cawrse et al., 2019).

Antibacterial Evaluation

A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines has shown potential as antibacterial agents. Structural confirmation and antibacterial activity testing have been conducted (Etemadi et al., 2016).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFSJYDYCROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745416
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1152475-62-1
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1 g, 3.57 mmol, 1.0 eq.) and NaOH (0.430 mg, 10.73 mmol, 3.0 eq.) in DCM (28 ml) was added iodomethane (0.66 g, 4.6 mmol, 1.3 eq.) and tetrabutylammonium bromide (0.116 g, 0.36 mmol, 0.1 eq.). The reaction mixture was stirred at room temperature overnight. Water was poured in and the aqueous layer extracted with ethyl acetate (2 times). The combined organic layers were then dried over Na2SO4. After filtration and evaporation the yellow residue was triturated with a mixture of ethyl acetate/petroleum spirit (1:2) to give the product as a white solid (0.73 g, 70%). 1H NMR (DMSO, 300 MHz): 8.99 (s, 1H), 8.17 (s, 1H), 3.94 (s, 3H); LRMS (EI): m/z calcd for [M+H]+ 293.93 found 294.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Schnute, M Wennerstål, J Alley… - Journal of Medicinal …, 2018 - ACS Publications
The nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) is a promising target for the treatment of autoimmune diseases. A small …
Number of citations: 30 pubs.acs.org

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